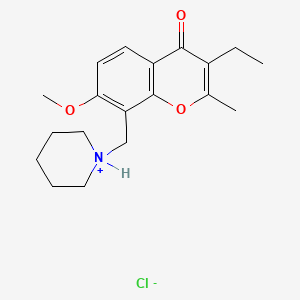
4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride is a useful research compound. Its molecular formula is C19H26ClNO3 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4H-1-Benzopyran-4-one, 3-ethyl-7-methoxy-2-methyl-8-(1-piperidinylmethyl)-, hydrochloride is a member of the chromone family, which is characterized by a benzopyran structure. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes available research findings on its biological activity and implications.
Chemical Structure and Properties
The molecular formula for this compound is C24H27NO3, and it features a complex structure that includes a piperidine group. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H27NO3 |
| SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCCC3)OC)CC4=CC=CC=C4 |
| InChI Key | IHEWREBSBWCPKU-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that compounds within the benzopyran family possess significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives of benzopyran effectively reduced oxidative stress markers in various cell lines, suggesting potential applications in mitigating oxidative damage in diseases such as cancer and neurodegenerative disorders .
Neuroprotective Effects
4H-1-Benzopyran derivatives have been investigated for their neuroprotective effects. In animal models of neurodegeneration, these compounds exhibited the ability to enhance neuronal survival and reduce apoptosis. Specifically, they were shown to modulate signaling pathways associated with neuronal health, including the inhibition of pro-apoptotic factors and activation of neurotrophic signals .
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in vitro. This action suggests a potential therapeutic role in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Case Studies
-
Neuroprotection in Animal Models :
A study involving rats subjected to induced ischemia revealed that treatment with 4H-1-benzopyran derivatives prior to injury significantly reduced brain damage and improved functional outcomes post-injury. The mechanism was linked to reduced oxidative stress and inflammation in the brain tissue . -
In Vitro Cytotoxicity Studies :
In cell culture studies, the compound was tested against various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that it inhibited cell proliferation in a dose-dependent manner while inducing apoptosis through caspase activation pathways .
Properties
CAS No. |
67195-87-3 |
|---|---|
Molecular Formula |
C19H26ClNO3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-2-methyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-4-14-13(2)23-19-15(18(14)21)8-9-17(22-3)16(19)12-20-10-6-5-7-11-20;/h8-9H,4-7,10-12H2,1-3H3;1H |
InChI Key |
DIGWBLPUVXJQTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















